
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2
Descripción general
Descripción
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 is a complex organic compound that features a unique combination of functional groups, including an amino group, a silyl ether, and a fluorinated pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the silyl ether and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antiviral Activity
One of the primary applications of this compound is its role as an antiviral agent. It is structurally related to nucleosides that inhibit viral replication. The presence of the fluorine atom enhances its efficacy against various viral strains, including HIV and Hepatitis B virus. Studies have shown that modifications such as the tert-butyldimethylsilyloxy group improve the compound's pharmacokinetic properties, making it more effective in clinical settings .
Research in Nucleoside Analogues
This compound serves as a valuable model for studying nucleoside metabolism and the mechanisms of action of antiviral drugs. Its isotopic labeling with carbon-13 and nitrogen-15 allows for advanced analytical techniques such as NMR spectroscopy and mass spectrometry to trace metabolic pathways in vivo. This capability is crucial for understanding drug interactions and the development of new therapeutic agents .
Case Study 1: HIV Inhibition
In a study published in Antiviral Research, researchers evaluated the efficacy of 4-Amino-1-((2R,5S)-2-(tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one against HIV strains. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The study highlighted the importance of structural modifications in enhancing antiviral potency .
Case Study 2: Pharmacokinetics
Another study focused on the pharmacokinetics of this compound in animal models. Researchers utilized its isotopic forms to track absorption, distribution, metabolism, and excretion (ADME). The findings revealed that the compound exhibited favorable absorption rates and a prolonged half-life, suggesting its potential for once-daily dosing regimens in therapeutic applications .
Mecanismo De Acción
The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Actividad Biológica
Overview
4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one, commonly referred to as Emtricitabine (with isotopic labeling), is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and chronic hepatitis B. This compound has garnered attention for its unique structural features and biological properties, particularly its efficacy against viral replication.
- Molecular Formula : C14H24FN3O3SSi
- Molecular Weight : 361.51 g/mol
- CAS Number : 1365246-84-9
- Boiling Point : 420.9 ± 55.0 °C (Predicted)
- Solubility : Soluble in ethyl acetate and tetrahydrofuran
Emtricitabine functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. By mimicking the natural nucleosides used in DNA synthesis, it effectively terminates the viral DNA chain during replication, leading to a decrease in viral load.
Antiviral Efficacy
-
HIV Treatment :
- Emtricitabine has shown significant antiviral activity against HIV-1 and HIV-2 strains. Clinical studies demonstrate that it can reduce viral load to undetectable levels when used in combination therapy.
- A study indicated that patients receiving Emtricitabine along with other antiretroviral agents experienced a greater than 90% reduction in viral load after 48 weeks of treatment .
- Hepatitis B Treatment :
Pharmacokinetics
Emtricitabine exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 10 hours, allowing for once-daily dosing.
- Distribution : Widely distributed in body tissues, including lymphatic tissues.
Clinical Trials
- Study on HIV Patients :
- Combination Therapy for Hepatitis B :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBS) protecting group to the oxathiolane moiety in this compound?
- The TBS group is typically introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A base like imidazole or DMAP is often employed to activate the hydroxyl group on the oxathiolane precursor. Reaction optimization should focus on temperature (0–25°C) and stoichiometry to avoid over-silylation . Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the silylated product with high enantiomeric purity .
Q. How can the stereochemical integrity of the (2R,5S)-configured oxathiolane ring be validated during synthesis?
- Use X-ray crystallography or NOESY NMR to confirm the spatial arrangement of substituents. For example, cross-peaks between the oxathiolane sulfur atom and adjacent protons in NOESY spectra can validate the ring conformation . Additionally, polarimetry or chiral HPLC with a cellulose-based column can assess enantiomeric excess (>98% purity is standard for pharmaceutical intermediates) .
Q. What analytical methods are suitable for characterizing isotopic (<sup>13</sup>C, <sup>15</sup>N2) labeling in this compound?
- High-resolution mass spectrometry (HRMS) with isotopic pattern analysis is essential to confirm <sup>13</sup>C and <sup>15</sup>N incorporation. For structural validation, use multinuclear NMR (e.g., <sup>19</sup>F NMR for fluorine environment, <sup>13</sup>C NMR for isotopic enrichment sites). Compare spectral data with non-labeled analogs to identify isotopic shifts .
Advanced Research Questions
Q. How do isotopic labels (<sup>13</sup>C, <sup>15</sup>N2) affect the compound’s metabolic stability in in vitro assays?
- Isotopic labeling may alter metabolic pathways due to kinetic isotope effects (KIEs). For example, <sup>15</sup>N labeling in the pyrimidine ring could slow enzymatic deamination. To study this, perform LC-MS/MS-based metabolic assays with liver microsomes, comparing labeled vs. non-labeled analogs. Monitor degradation rates and metabolite profiles under physiological conditions .
Q. What strategies mitigate racemization during the removal of the TBS protecting group in acidic or basic conditions?
- Racemization risks increase under strong acidic/basic conditions. Use mild deprotection methods , such as tetrabutylammonium fluoride (TBAF) in THF at 0°C, to cleave the TBS group while preserving stereochemistry. Monitor reaction progress via TLC or inline IR spectroscopy to terminate the reaction promptly .
Q. How can researchers resolve contradictory NMR data between synthetic batches (e.g., unexpected <sup>19</sup>F chemical shifts)?
- Contradictions may arise from trace solvents, residual catalysts, or conformational isomerism. Perform DOSY NMR to identify aggregates or solvent interactions. If shifts persist, recrystallize the compound in a non-polar solvent (e.g., hexane/dichloromethane) to isolate the dominant conformer. Cross-validate with computational chemistry (DFT calculations for expected shifts) .
Q. Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction byproducts?
- Use preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) for high-resolution separation. For larger-scale synthesis, flash chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexane) is cost-effective. Monitor purity via UV detection at 260 nm (pyrimidine absorption band) .
Q. How should researchers handle stability challenges during long-term storage?
- Store the compound under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the oxathiolane ring or desilylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .
Propiedades
IUPAC Name |
4-amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/i13+1,17+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVJQRKDBGTSP-SMBPYGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)[15N]2C=C(C(=[15N][13C]2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FN3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.